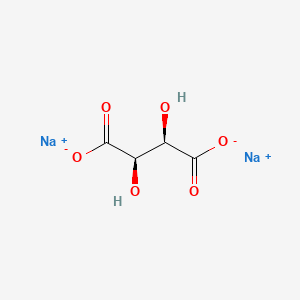

Sodium L-tartrate

Description

Historical Trajectories in Tartrate Chirality Research

The history of tartrate research is intimately linked with the fundamental discoveries in stereochemistry, the study of the spatial arrangement of atoms within molecules. Tartaric acid and its salts played a pivotal role in the early understanding of molecular chirality. wikipedia.orglibretexts.org

Seminal Discoveries in Optical Activity and Stereochemistry: Louis Pasteur's Early Investigations

The groundbreaking work of Louis Pasteur in the mid-19th century on tartaric acid is a cornerstone of stereochemistry. Jean Baptiste Biot had previously observed that certain substances, including tartaric acid obtained from natural sources, could rotate the plane of polarized light, a phenomenon known as optical activity. wikipedia.orglibretexts.orglibretexts.orgwikipedia.org An optically inactive form of tartaric acid, known as racemic acid (a mixture of both enantiomers), was also recognized. libretexts.orglibretexts.org

In 1848, Pasteur conducted meticulous studies on the crystalline forms of the sodium ammonium (B1175870) salt of racemic acid. libretexts.orglibretexts.orgsif.it He observed that crystals of this salt exhibited hemihedral facets, and crucially, he was able to physically separate two distinct types of crystals that were mirror images of each other, much like a left and a right hand. libretexts.orgsif.itfiveable.me

Upon dissolving these separated crystal forms, Pasteur discovered that the solutions rotated plane-polarized light in opposite directions. libretexts.orgfiveable.me One solution rotated light clockwise (dextrorotatory, or (+)), corresponding to the known natural tartaric acid, while the other rotated light counterclockwise (levorotatory, or (-)), representing a previously unknown form. libretexts.orgfiveable.me A mixture of equal parts of these two forms resulted in an optically inactive solution, explaining the nature of racemic acid. libretexts.org

Pasteur correctly reasoned that the macroscopic asymmetry of the crystals reflected a fundamental asymmetry at the molecular level. libretexts.orgfiveable.me This was the first demonstration of molecular chirality and its direct relationship to optical activity, laying the foundation for the concept of enantiomers – molecules with the same chemical formula and connectivity but non-superimposable mirror-image structures. libretexts.orgsif.itfiveable.me His work on tartrates marked the beginning of stereochemistry as a distinct field of study. libretexts.orgwikipedia.orgfiveable.memgscience.ac.in

Foundational Principles of L-Tartrate as a Chiral Building Block

L-tartrate, derived from L-(+)-tartaric acid, possesses a specific three-dimensional arrangement of atoms due to the presence of two chiral centers (stereocenters). fiveable.me The stereochemistry is defined by the (2R,3R) configuration according to the Cahn-Ingold-Prelog priority rules. atamankimya.comwikipedia.org This inherent chirality makes L-tartrate a valuable chiral building block in organic synthesis and other chemical applications.

As a chiral building block, L-tartrate can impart its stereochemical information to other molecules during chemical reactions. This is particularly important in the synthesis of enantiomerically pure compounds, where the desired biological or chemical activity is often associated with only one specific enantiomer. The two hydroxyl groups and the two carboxylate groups in the tartrate structure provide multiple sites for chemical modification and coordination with metal ions, allowing it to be incorporated into a wide range of molecular architectures and catalytic systems.

Overview of Contemporary Research Domains Utilizing Sodium L-Tartrate

This compound and its parent compound, L-tartaric acid, continue to be relevant in contemporary chemical research across various domains. Their utility stems from their well-defined chirality, availability, and chemical versatility.

One significant area of application is in asymmetric synthesis, where chiral molecules are synthesized with a specific stereochemical outcome. L-tartrate derivatives, such as diethyl L-tartrate, are used as chiral ligands or auxiliaries in catalytic asymmetric reactions to induce enantioselectivity. nih.govuclm.es For instance, dialkyl tartrates are employed in the Sharpless asymmetric epoxidation of allylic alcohols, a reaction that produces chiral epoxy alcohols with high enantioselectivity. uclm.es

This compound is also utilized in the preparation of metal complexes with specific chiral structures. These complexes can serve as catalysts in asymmetric transformations. Research has explored the use of L-tartrate in the formation of solid-state metal-L-tartrate compounds and complexes with transition metal ions like chromium, copper, and cobalt. atamanchemicals.comatamanchemicals.comrsc.org These tartrate-bridged complexes can exhibit interesting properties, such as proton conductivity, which is influenced by their hydration state and crystal structure. rsc.org

Furthermore, this compound is employed in analytical chemistry as a primary standard for Karl Fischer titration, a common method for determining water content. atamanchemicals.comatamanchemicals.comfishersci.caebi.ac.ukdrugbank.com Its ability to consistently capture a precise amount of water in its crystal structure makes it suitable for this purpose. atamanchemicals.comatamanchemicals.comebi.ac.uk

In addition to these areas, this compound finds use in buffers for molecular biology and cell culture applications. atamanchemicals.comatamanchemicals.comfishersci.cafishersci.fi While its role here is primarily related to pH buffering, its inherent chirality is a defining characteristic of the compound.

The diverse applications in asymmetric synthesis, catalysis, analytical chemistry, and biochemical buffers highlight the continued importance of this compound as a versatile chiral compound in advanced chemical research.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;(2R,3R)-2,3-dihydroxybutanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O6.2Na/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;/q;2*+1/p-2/t1-,2-;;/m1../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HELHAJAZNSDZJO-OLXYHTOASA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Na2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | Sodium tartrate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_tartrate | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1028021, DTXSID2057861 | |

| Record name | Butanedioic acid, 2,3-dihydroxy-, disodium salt, (2R,3R)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1028021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Transparent, colourless crystals, Dihydrate: White solid; [Merck Index] Colorless odorless solid; [JECFA] White crystals with no odor to a slight tartaric odor; [Mallinckrodt Baker MSDS] | |

| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | DISODIUM TARTRATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Sodium tartrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17659 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in cold water, 1 gram is insoluble in 3 ml of water. Insoluble in ethanol | |

| Details | MSDS | |

| Record name | Sodium tartrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13707 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Details | MSDS | |

| Record name | DISODIUM TARTRATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS No. |

868-18-8, 51307-92-7, 6106-24-7 | |

| Record name | Sodium tartrate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000868188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium (+/-)-tartrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051307927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium tartrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13707 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanedioic acid, 2,3-dihydroxy-, sodium salt (1:2), (2R,3R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanedioic acid, 2,3-dihydroxy-, disodium salt, (2R,3R)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1028021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.613 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, sodium salt, hydrate (1:2:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.993 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM TARTRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QTO9JB4MDD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DISODIUM (±)-TARTRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WDT27AD907 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Crystallization Science of Sodium L Tartrate and Its Derivatives

Crystal Growth Techniques for Sodium L-Tartrate and Related Salts

Growing high-quality single crystals of tartrates can be challenging, particularly for those that decompose before melting. researchgate.net Various methods have been developed to overcome these challenges.

Slow Evaporation Solution Growth Methodologies

The slow evaporation solution growth technique is a common method for obtaining single crystals. This method involves dissolving the target compound in a solvent and allowing the solvent to evaporate slowly, leading to supersaturation and subsequent crystal nucleation and growth. This technique has been successfully employed for growing single crystals of sodium hydrogen L-tartrate monohydrate. recentscientific.comtandfonline.comtandfonline.com In this method, a saturated aqueous solution of the tartrate salt is prepared, and the temperature may be controlled to facilitate slow evaporation and crystal formation over several days or weeks. tandfonline.comripublication.comresearchgate.net

Single Diffusion Silica (B1680970) Gel Growth Techniques

The single diffusion silica gel method is particularly useful for growing crystals of substances that are sparingly soluble in water or decompose at temperatures below their melting point. researchgate.net In this technique, a gel medium, typically silica gel, is prepared in a test tube. One reactant is mixed within the gel, while the other reactant is carefully poured as a supernatant solution on top of the gel. researchgate.netbjp-bg.com Crystal growth occurs as the ions from the supernatant solution diffuse slowly into the gel and react with the ions present in the gel. bjp-bg.comscialert.net This method helps in suppressing rapid nucleation, favoring the growth of larger, well-defined crystals. researchgate.netresearchgate.net For instance, copper tartrate crystals have been successfully grown using this technique by allowing a solution of copper chloride to diffuse into a silica gel containing tartaric acid. bjp-bg.comwjarr.com Optimum conditions for crystal growth, such as pH, specific gravity of the gel, and reactant concentrations, are crucial for obtaining good quality crystals. bjp-bg.comwjarr.com

Reactive Crystallization Approaches for Metal-Tartrate Compounds

Reactive crystallization involves the formation of crystals directly from a chemical reaction in solution. This method can be a rapid and environmentally benign strategy for crystallizing metal tartrates. eudl.eueudl.eu It typically involves mixing aqueous solutions of a metal salt and a tartaric acid or a tartrate salt, leading to the precipitation and crystallization of the metal tartrate. eudl.eueudl.eu For example, manganese(II)-L-tartrate has been crystallized by mixing aqueous solutions of manganese(II) chloride and L-tartaric acid, followed by neutralization with sodium carbonate to form disodium (B8443419) tartrate in situ. eudl.eu This approach can offer advantages in terms of yield, purity, and speed compared to other methods like gel growth, which can take days to weeks. recentscientific.comeudl.eu

Directed Synthesis of Solid-State Metal-L-Tartrate Coordination Compounds

Metal-L-tartrate compounds are a class of coordination complexes formed by the interaction of metal ions with the tartrate ligand. These compounds have garnered attention for their diverse properties and potential applications. eudl.eu

Preparation Protocols for Bivalent Metal-Tartrate Complexes (e.g., Mn, Fe, Co, Ni, Cu, Zn)

Solid-state coordination compounds of bivalent metals (Mn, Fe, Co, Ni, Cu, Zn) with L-tartrate have been synthesized using various methods. atamanchemicals.comscientificlabs.ieatamanchemicals.comresearchgate.net A common approach involves the reaction of a bivalent metal salt with tartaric acid or a soluble tartrate salt in an aqueous solution. ontosight.ai The specific synthesis method can influence the resulting structure and properties of the metal tartrate complex.

For example, manganese(II) tartrate can be synthesized by reacting manganese(II) chloride with L-tartaric acid and sodium carbonate in water. eudl.eu Nickel tartrate can be prepared by direct precipitation from aqueous solutions of nickel sulfate (B86663) and sodium potassium tartrate. Hydrothermal or solvothermal methods, involving reactions under elevated temperatures and pressures, are also employed to obtain crystalline metal tartrate complexes with defined structures. tandfonline.commdpi.com

Studies have characterized the synthesized metal tartrates using techniques such as thermogravimetry (TG-DTA), differential scanning calorimetry (DSC), powder X-ray diffractometry (PXRD), infrared spectroscopy (FT-IR), elemental analysis, and complexometry. bjp-bg.comeudl.euresearchgate.netijarse.com These characterization methods provide information about the composition, thermal behavior, crystal structure, and functional groups present in the metal-tartrate complexes. bjp-bg.comeudl.euresearchgate.netijarse.comias.ac.in For instance, TG-DTA and DSC analyses can reveal the hydration state and thermal decomposition pathway of the compounds. researchgate.netijarse.com FTIR spectroscopy confirms the presence of characteristic functional groups of the tartrate ligand and metal-oxygen stretching vibrations. bjp-bg.comeudl.euias.ac.in

The thermal stability of anhydrous bivalent metal tartrates varies depending on the metal ion, following an observed order. researchgate.net

| Metal Ion | Relative Thermal Stability (Anhydrous) |

| Zn | Highest |

| Cu | High |

| Mn = Co | Moderate |

| Ni | Lower |

| Fe | Lowest |

Based on thermal decomposition data. researchgate.net

The coordination environment around the metal center in these complexes can vary. For example, in some copper(II)-tartrate coordination polymers, the copper(II) atom exhibits a distorted octahedral geometry, coordinating with oxygen atoms from water molecules and tartrate ligands. tandfonline.comtandfonline.com The tartrate ligand can adopt different coordination modes, bridging multiple metal centers and forming polymeric structures. tandfonline.comtandfonline.comnih.govingentaconnect.com

Controlled Formation of Metal Oxide Nanoparticles via Thermal Decomposition of Tartrate Precursors

Metal tartrate complexes serve as effective precursors for the synthesis of metal oxide nanoparticles through thermal decomposition. atamanchemicals.comscientificlabs.ieatamanchemicals.comnih.govresearchgate.netsemanticscholar.orgscispace.comuoc.ac.in This method is considered a practical approach for producing monodispersed nanoparticles with controlled size and morphology. nih.govresearchgate.netscispace.com

The thermal decomposition of metal tartrates typically involves heating the precursor material to elevated temperatures in the presence of air, leading to the breakdown of the organic tartrate ligand and the formation of the corresponding metal oxide. researchgate.nethep.com.cn For instance, copper and cobalt oxide nanoparticles have been obtained by the thermal decomposition of their respective tartrate complexes at temperatures around 500°C. researchgate.netscispace.com Nickel particles have also been prepared by the decomposition of nickel tartrate precursor particles at temperatures ranging from 360 to 400°C. hep.com.cn

The use of coordination compounds as precursors offers advantages, as they can be decomposed at relatively low temperatures to yield the desired metal oxide product. researchgate.net The morphology and size of the resulting nanoparticles can be influenced by the synthesis conditions of the tartrate precursor and the parameters of the thermal decomposition process, such as temperature and time. nih.govhep.com.cn

Characterization techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), transmission electron microscopy (TEM), and Fourier transform infrared spectroscopy (FTIR) are used to analyze the composition, crystal structure, morphology, and size of the synthesized metal oxide nanoparticles. researchgate.nethep.com.cn

| Metal Tartrate Precursor | Decomposition Product (Metal Oxide) | Typical Decomposition Temperature Range |

| Copper Tartrate | Copper Oxide (e.g., CuO) | ~500°C |

| Cobalt Tartrate | Cobalt Oxide (e.g., Co₃O₄) | ~500°C |

| Nickel Tartrate | Nickel (metal) | 360-400°C |

Note: Specific decomposition temperatures and products can vary depending on the exact tartrate complex and conditions. researchgate.netscispace.comhep.com.cn

This controlled thermal decomposition route provides a pathway for the synthesis of various metal oxide nanoparticles with potential applications in diverse fields. atamanchemicals.comatamanchemicals.comnih.govresearchgate.net

Advanced Structural and Crystallographic Characterization

Single Crystal X-ray Diffraction (SC-XRD) Studies

Single Crystal X-ray Diffraction (SC-XRD) is a powerful technique used to determine the detailed atomic and molecular structure of a crystalline compound. By analyzing the diffraction pattern produced when X-rays interact with a single crystal, researchers can deduce the arrangement of atoms in three dimensions.

SC-XRD enables the precise determination of the unit cell parameters (the dimensions and angles of the smallest repeating unit of the crystal) and the space group symmetry (describing the symmetry elements present in the crystal lattice). Sodium L-tartrate dihydrate (Na₂C₄H₄O₆ · 2H₂O) is reported to crystallize in the orthorhombic crystal system. Studies have indicated that it belongs to the space group V", which corresponds to P2₁2₁2₁ ias.ac.in. The unit cell of this compound dihydrate contains four molecules ias.ac.in.

While specific unit cell parameters for this compound dihydrate from the search results are limited, studies on related tartrate compounds provide examples of such data obtained via SC-XRD. For instance, sodium hydrogen tartrate monohydrate crystallizes in the orthorhombic system with space group P2₁2₁2₁ and unit cell parameters a = 7.2430 Å, b = 8.6780 Å, and c = 10.6010 Å, with α = β = γ = 90° scialert.net. Another related compound, potassium sodium tartrate tetrahydrate, has been reported with orthorhombic unit cell parameters a = 11.7859 Å, b = 14.1972 Å, and c = 6.1875 Å at 105 K nih.gov.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z |

| This compound dihydrate | Orthorhombic | P2₁2₁2₁ | - | - | - | 90 | 90 | 90 | 4 |

| Sodium Hydrogen Tartrate Monohydrate | Orthorhombic | P2₁2₁2₁ | 7.2430 | 8.6780 | 10.6010 | 90 | 90 | 90 | 4 |

| Potassium Sodium Tartrate Tetrahydrate (at 105 K) | Orthorhombic | - | 11.7859 | 14.1972 | 6.1875 | 90 | 90 | 90 | 4 |

SC-XRD allows for the detailed visualization of how this compound molecules are arranged in the crystal and how they interact with each other and with co-crystallized water molecules. The structure of this compound dihydrate involves sodium cations, L-tartrate anions, and water molecules ias.ac.in. In crystalline tartrates, the tartrate ions can act as ligands, coordinating to metal ions rsc.orgrsc.orgiucr.org. The supramolecular structure is significantly influenced by hydrogen bonding networks formed between the tartrate anions and water molecules nih.govrsc.orgiucr.orgresearchgate.netpsu.edu. These interactions play a crucial role in stabilizing the crystal lattice. For example, in potassium sodium tartrate tetrahydrate, infinite helical chains of O-H/O hydrogen bonds exist between water molecules and oxygen atoms of the tartrate anions researchgate.netpsu.edu.

SC-XRD provides detailed information about the coordination environment around the sodium ions within the crystal lattice of this compound. In related hydrated sodium tartrate structures, sodium ions are typically coordinated by oxygen atoms from the carboxylate groups, hydroxyl groups of the tartrate ligand, and water molecules rsc.orgpsu.eduresearchgate.netresearchgate.netresearchgate.net. The coordination polyhedra around sodium ions are often described as distorted octahedra or distorted pentagonal bipyramids rsc.orgresearchgate.netresearchgate.netresearchgate.net. For instance, in one study on a manganese L-tartrate complex containing sodium ions, the Na-O bond lengths around different sodium sites ranged from 2.317(10) to 2.730(3) Å, from 2.332(3) to 2.677(10) Å, and from 2.397(8) to 2.569(9) Å rsc.orgresearchgate.net.

Studies investigating the high-pressure behavior of tartrate-containing compounds, such as Na₅[Mn(L-tart)₂]·12H₂O, provide insights into how the crystal structure and coordination environments adapt under pressure rsc.orgresearchgate.netgla.ac.ukrsc.org. Applying pressure can lead to compression of the coordination spheres, particularly around the sodium ions rsc.orgresearchgate.net. For example, in Na₅[Mn(L-tart)₂]·12H₂O, a more pronounced contraction in bond lengths was observed around the sodium ions upon increasing pressure from 0.34 to 3.49 GPa rsc.orgresearchgate.net. This indicates that the coordination environment around sodium is sensitive to pressure changes. High-pressure studies can also reveal the relative compressibility of the material, with Na₅[Mn(L-tart)₂]·12H₂O found to be relatively incompressible compared to other molecular solids rsc.orgresearchgate.net. High-pressure crystallization has also been explored for resolving enantiomers of sodium tartrate monohydrate nih.gov.

Powder X-ray Diffraction (PXRD) Analysis for Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is a valuable technique for identifying the crystalline phases present in a sample. By analyzing the diffraction pattern of a powdered crystalline material, which consists of a series of peaks at specific angles (2θ), the unique crystallographic fingerprint of a compound can be obtained and compared to reference patterns for identification.

PXRD analysis is commonly used to confirm the crystalline phase of synthesized or grown sodium tartrate compounds. It has been employed to confirm the formation of sodium hydrogen L-tartrate single crystals and manganese (II)-L-tartrate eudl.eutandfonline.com. PXRD data, along with profile fitting analysis, can also be used to study structural transformations, such as those resulting from the dehydration of hydrated tartrate complexes upon heating rsc.orgirb.hr. The analysis of PXRD patterns can provide information about the crystal system and space group, corroborating findings from single crystal studies or providing data for polycrystalline samples researchgate.netresearchgate.netresearchgate.net. Well-defined Bragg peaks in a PXRD pattern indicate high crystallinity of the material researchgate.net.

| Technique | Application | Insights Gained |

| SC-XRD | Structure determination of single crystals | Unit cell parameters, space group, atomic positions, bond lengths and angles |

| SC-XRD | Elucidation of molecular and supramolecular structures | Arrangement of molecules, hydrogen bonding, packing interactions |

| SC-XRD | Investigation of coordination environments | Geometry and composition of coordination polyhedra around metal ions |

| SC-XRD | High-pressure studies | Structural changes, compressibility, phase transitions under pressure |

| PXRD | Identification of crystalline phases in powder samples | Confirmation of compound identity, presence of different crystalline forms |

| PXRD | Analysis of structural transformations (e.g., dehydration) | Changes in crystal structure and unit cell upon external stimuli |

Sophisticated Spectroscopic Characterization Techniques

Vibrational Spectroscopic Approaches

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, offering information about its functional groups and molecular structure.

FTIR spectroscopy is a widely used technique for identifying the functional groups present in Sodium L-tartrate by analyzing its vibrational spectrum. The IR spectrum of this compound exhibits characteristic bands corresponding to the stretching and bending vibrations of its constituent groups, such as carboxylate (COO⁻), hydroxyl (O-H), and carbon-hydrogen (C-H) bonds. scialert.net

Studies on tartrate compounds, including sodium salts, have identified key vibrational modes in FTIR spectra. For instance, the antisymmetric and symmetric stretching vibrations of the carboxylate groups are typically observed in specific regions of the spectrum. scialert.netuni-muenchen.deresearchgate.net The C=O stretching vibration of carboxylic acids generally appears in the region of 1870-1650 cm⁻¹, while C-O stretching modes are often found near 1320-1210 cm⁻¹. scialert.net O-H stretching vibrations from hydroxyl groups are expected in the 3500-3000 cm⁻¹ range, with variations depending on hydrogen bonding. scialert.netresearchgate.net

Research findings indicate that sodium coordination can alter the vibrational modes of the tartrate dianion, particularly affecting the C=O stretching vibration, which has been observed around 1600 cm⁻¹ in IR spectra, supporting computational structural models. FTIR spectroscopy has also been used to confirm the presence of sodium hydrogen L-tartrate within grown crystals. researchgate.net

| Functional Group | Typical IR Region (cm⁻¹) | Observed Bands for Tartrates (cm⁻¹) |

| C=O Stretching | 1870-1650 | ~1600, 1873, 1721 scialert.net |

| C-O Stretching | 1320-1210 | 1304, 1211 scialert.net |

| O-H Stretching | 3500-3000 | 3428, 3321, 2976 scialert.net |

| COO⁻ Antisymmetric | ~1600 | 1611 researchgate.net |

| COO⁻ Symmetric | ~1400 | 1384 researchgate.net |

| C-H Bending | 1490-1410, ~1340 | 1342 uni-muenchen.de |

| C-H Stretching | ~2980 | 2976 scialert.net |

Raman spectroscopy complements FTIR by providing information about different vibrational modes, particularly those that are Raman-active. The Raman spectrum of this compound reveals specific peaks corresponding to various molecular vibrations. researchgate.netias.ac.infrontiersin.org

Studies comparing the Raman spectra of sodium and potassium tartrates have shown a close correspondence in the region of frequency shifts from 230 to 3500 cm⁻¹, indicating that the lines in this region are primarily due to the internal oscillations of the tartrate ion and water molecules. ias.ac.in Specific Raman shifts have been attributed to modes such as C-C stretching, C-H bending, and oscillations of the ionized carboxyl group. scialert.netias.ac.in

For sodium tartrate, a weak band around 1400 cm⁻¹ has been observed in the Raman spectrum. ias.ac.in Peaks at 805, 991, and 1386 cm⁻¹ in the Raman spectrum of this compound dibasic dihydrate have been attributed to specific vibrational modes. researchgate.net

| Functional Group/Mode | Observed Raman Bands (cm⁻¹) |

| C-C Stretching | 887, 838 scialert.net |

| C-H Bending | 1258, 1142 scialert.net |

| Ionized Carboxyl | 1560-1604 ias.ac.in |

| C-H Bending | 1432, 1463 ias.ac.in |

| Tartrate Ion/Water | 230-3500 region ias.ac.in |

| C*H Bending | 1340 researchgate.net |

| COO⁻ Antisymmetric | 1611 researchgate.net |

| COO⁻ Symmetric | 1384 researchgate.net |

| Specific Modes | 805, 991, 1386 researchgate.net |

Vibrational Circular Dichroism (VCD) spectroscopy is a powerful technique for determining the absolute configuration and conformation of chiral molecules like this compound by measuring the differential absorption of left and right circularly polarized infrared light. uni-muenchen.deresearchgate.net

The VCD spectrum of this compound solution exhibits characteristic bands that provide information about its stereochemistry and preferred conformation. For instance, a negative couplet (positive at higher frequency and negative at lower frequency) has been observed in the VCD spectrum of this compound solution for the antisymmetric carboxylate stretching mode. uni-muenchen.de This observation is consistent with a preferred anti conformation of the tartrate ions in which the transition moments of the two symmetric carboxylate stretching modes are coplanar. uni-muenchen.de

VCD studies have indicated that tartrate salts, including sodium tartrate, show a strong preference for the anti conformation in solution, which appears to be independent of the solvent and the nature of the cation. uni-muenchen.deresearchgate.net Changes in VCD spectra have been observed when tartrate ions are incorporated into ordered structures like chiral bilayer membranes, suggesting that the spectral modifications are related to the chiral arrangement of the tartrate molecules rather than a change in their intrinsic conformation. uni-muenchen.deuni-muenchen.de

Electronic Spectroscopic Analysis

Electronic spectroscopy, such as UV-Vis and Electronic Circular Dichroism (ECD), probes the electronic transitions within a molecule, providing insights into its electronic structure and, in the case of chiral molecules, their conformation in solution.

UV-Vis spectroscopy is used to study the electronic transitions of this compound in the ultraviolet and visible regions of the electromagnetic spectrum. This technique can provide information about the presence of chromophores and the optical transparency of the compound. scialert.netuni-muenchen.deatamankimya.comamericanelements.comthermofisher.comthermofisher.com

The UV-Vis absorption spectrum of this compound typically shows absorption in the lower UV region. For example, the absorption spectrum of this compound in aqueous solution has been measured in the region of the carboxylate chromophores, around 190–250 nm. uni-muenchen.de A shoulder at 209 nm in the UV spectrum has been attributed to the n-p* transition of the carboxylate group. uni-muenchen.de

Studies on related tartrate crystals, such as sodium hydrogen tartrate monohydrate, have shown high transparency above 300 nm, extending through the visible region up to the infrared region. scialert.netresearchgate.net The optical band gap for sodium hydrogen tartrate monohydrate has been determined to be around 5.5 eV, characteristic of a dielectric material. scialert.netresearchgate.net For copper sodium tartrate crystals, a lower cut-off wavelength at 334 nm in the UV region has been observed, with good transmittance in the visible region. scispace.com

| Spectroscopic Technique | Wavelength/Wavenumber Range | Key Findings for this compound | References |

| UV-Vis Absorption | 190-250 nm | Absorption in lower UV region, shoulder at 209 nm (carboxylate n-p*) | uni-muenchen.de |

| Optical Transparency | >300 nm (visible-NIR) | High transparency observed in related tartrate crystals | scialert.netresearchgate.net |

| Optical Band Gap | - | ~5.5 eV for sodium hydrogen tartrate monohydrate | scialert.netresearchgate.net |

| Lower Cut-off Wavelength | - | 334 nm for copper sodium tartrate crystals | scispace.com |

Electronic Circular Dichroism (ECD) spectroscopy is a valuable tool for studying the conformation of chiral molecules in solution by measuring the differential absorption of left and right circularly polarized UV-Vis light. uni-muenchen.dethermofisher.com

The ECD spectrum of this compound in aqueous solution is typically measured in the absorption region of the carboxylate chromophores (190–250 nm). uni-muenchen.de The ECD spectrum of this compound in aqueous solution has been reported to be temperature-independent and shows two negative bands at 194 and 211 nm. uni-muenchen.de The band at 211 nm is attributed to the n-p* transition of the carboxylate group. uni-muenchen.de

The absence of exciton (B1674681) coupling between the carboxylates in the ECD spectrum of this compound in solution is consistent with the expected anti conformation, where the transition moments of the two chromophores are coplanar and sufficiently separated to minimize coupling. uni-muenchen.deuni-muenchen.de However, significant changes in the ECD spectra have been observed when tartrate is incorporated into ordered systems like chiral bilayer membranes, indicating that the spectral changes are primarily due to the chiral arrangement of the tartrate ions within these structures rather than a conformational change of the tartrate ions themselves. uni-muenchen.deuni-muenchen.de

| Spectroscopic Technique | Wavelength Range | Key Findings for this compound | References |

| ECD Spectroscopy | 190-250 nm | Two negative bands at 194 and 211 nm in aqueous solution | uni-muenchen.de |

| Absence of exciton coupling consistent with anti conformation in solution | uni-muenchen.deuni-muenchen.de | ||

| Spectral changes in ordered structures due to chiral arrangement | uni-muenchen.deuni-muenchen.de |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure and dynamics of molecules. By analyzing the interaction of atomic nuclei with a magnetic field and radiofrequency pulses, NMR provides detailed information about the chemical environment of specific atoms within a molecule. For this compound, ¹H and ¹³C NMR spectroscopy are invaluable tools for confirming its structure, which contains chiral centers and various functional groups.

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Confirmation

¹H NMR spectroscopy focuses on the hydrogen nuclei (protons) within a molecule, while ¹³C NMR spectroscopy analyzes the carbon-13 isotopes. Both techniques provide complementary information crucial for the unambiguous identification and structural elucidation of this compound.

In the ¹H NMR spectrum of this compound, the chemically distinct protons give rise to specific signals (peaks) at different chemical shifts (δ), measured in parts per million (ppm). The integration of these signals is proportional to the number of protons they represent, and their splitting patterns (multiplicity) provide information about the number of neighboring protons. For this compound, with its symmetric L-tartrate anion, one would typically observe signals corresponding to the protons on the chiral carbon atoms and potentially signals from hydroxyl protons, depending on the solvent and conditions. Studies involving vanadium-tartrate complexes have utilized ¹H NMR to investigate the tartrate ligand, indicating the presence of signals corresponding to the tartrate structure. scielo.brscielo.br While specific chemical shift values for pure this compound in a standard solvent like D₂O are expected, the provided search results primarily discuss NMR in the context of metal complexes or refer to spectral databases that require access. PubChem does indicate the availability of ¹H NMR spectra for Sodium tartrate dihydrate. nih.gov

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each chemically distinct carbon atom in this compound will produce a signal in the ¹³C NMR spectrum. The chemical shifts of these signals are influenced by the electronic environment of the carbon atoms, allowing for differentiation between carboxylate carbons and those bearing hydroxyl groups. Research on vanadium-tartrate complexes has also employed ¹³C NMR to study the tartrate ligand, reporting carbon signals at specific ppm values, which can be correlated to the carbon atoms of the tartrate structure. scielo.brscielo.br PubChem also lists the availability of ¹³C NMR spectra for Sodium tartrate dihydrate. nih.govspectrabase.com

Detailed research findings often involve analyzing the chemical shifts and coupling constants obtained from high-resolution NMR spectra. For this compound, the presence of two chiral centers (C2 and C3) leads to specific coupling patterns in the ¹H NMR spectrum for the protons attached to these carbons. The ¹³C NMR spectrum would typically show signals for the two carboxylate carbons (C1 and C4) and the two hydroxyl-bearing carbons (C2 and C3). Due to the symmetry of the L-tartrate anion, the signals for C1 and C4 are equivalent, as are the signals for C2 and C3, resulting in fewer distinct signals than the total number of carbon atoms.

While specific, readily available quantitative NMR data tables for this compound were not extensively detailed in the immediate search results, the existence of these spectra in databases and their application in related studies confirm their utility in structural confirmation. scielo.brscielo.brnih.govspectrabase.com The chemical shifts observed in both ¹H and ¹³C NMR spectra serve as a unique fingerprint for this compound, allowing chemists to confirm its identity and assess its purity by comparing experimental spectra to known reference data.

Below is an illustrative interactive table representing typical NMR data that would be obtained for this compound based on its chemical structure and general knowledge of NMR spectroscopy. Specific values can vary slightly depending on the solvent, concentration, and instrument used.

Table 1: Illustrative ¹H and ¹³C NMR Data for this compound

Note: The chemical shifts and multiplicities provided in this table are approximate and can vary based on experimental conditions and solvent. The multiplicity for the CH protons is listed as a singlet assuming measurement in D₂O, where the hydroxyl protons exchange rapidly with the solvent and their coupling is not observed.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations and Quantum Chemical Analysis

DFT calculations are a common tool for investigating the properties of molecules at a quantum mechanical level. researchgate.netresearchgate.netdergipark.org.trnih.govsintef.nodntb.gov.ua For tartrate systems, DFT has been used to analyze various characteristics, offering a detailed understanding of their behavior. researchgate.netresearchgate.netresearchgate.netresearchgate.net

Prediction and Optimization of Molecular Structures and Conformational Landscapes

Computational methods, including molecular mechanics and DFT, are employed to perform conformational analysis and optimize the molecular structures of tartrate-related compounds. researchgate.netresearchgate.net These calculations help in identifying stable conformers and understanding their relative energies. For instance, studies on tartrate have identified principal conformations, such as gauche (G) and trans (T) conformers, and calculated their energy profiles using DFT. researchgate.net The conformation of the L-tartrate molecule can be influenced by intermolecular and intramolecular interactions. yu.edu

Analysis of Electronic Properties: Frontier Molecular Orbitals (HOMO/LUMO)

DFT calculations are frequently used to analyze the electronic properties of molecules, including the determination of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netdergipark.org.trnih.govmdpi.comirjweb.comnih.govresearchgate.net The energy gap between HOMO and LUMO (HOMO-LUMO gap) is a significant indicator of a molecule's chemical reactivity and stability. irjweb.comnih.gov A larger HOMO-LUMO gap generally suggests higher stability and lower chemical reactivity, while a smaller gap indicates lower stability and higher chemical reactivity, often facilitating intramolecular charge transfer. dergipark.org.trirjweb.com Studies have utilized DFT to probe the FMOs of tartrate-related structures. researchgate.net

Here is a conceptual representation of HOMO and LUMO energy levels based on general DFT analysis principles (specific values for Sodium L-tartrate would require dedicated calculations):

| Molecular Orbital | Description |

| LUMO | Lowest Unoccupied Molecular Orbital |

| HOMO | Highest Occupied Molecular Orbital |

| HOMO-LUMO Gap | Energy difference between LUMO and HOMO |

Calculation of Nonlinear Optical Properties: First Hyperpolarizability (β)

Computational methods, including DFT, are applied to calculate nonlinear optical (NLO) properties, such as the first hyperpolarizability (β). researchgate.netdergipark.org.trcusat.ac.in The first hyperpolarizability is a measure of a material's ability to exhibit second-order NLO effects. researchgate.netdtic.mil DFT calculations have been employed to analyze the first hyperpolarizability of tartrate-based compounds to assess their potential for NLO applications. researchgate.netresearchgate.netdergipark.org.tr These calculations can help validate a compound's suitability as an NLO candidate. researchgate.net

Quantum Mechanical/Molecular Mechanical (QM/MM) Hybrid Methods

QM/MM hybrid methods combine quantum mechanical calculations for a specific region of interest with molecular mechanical calculations for the rest of the system. These methods are useful for studying large molecular systems or complex environments, such as molecules in solution or interacting with surfaces. While the provided search results mention QM/MM in the context of predicting optical properties of a different system researchgate.net, and molecular mechanics/molecular dynamics (MM/MD) simulations for tartrate interactions with surfaces mdpi.com, specific applications of QM/MM hybrid methods solely on this compound itself are not explicitly detailed in the provided snippets. However, QM/MM is a relevant theoretical approach for complex systems involving molecules like tartrate in various environments.

Simulation of Spectroscopic Signatures (e.g., Absorption, VCD Spectra)

Computational methods, including DFT and Time-Dependent DFT (TD-DFT), are used to simulate spectroscopic signatures, such as absorption (UV-Vis) and Vibrational Circular Dichroism (VCD) spectra. researchgate.netresearchgate.netresearchgate.netuni-muenchen.deacs.org These simulations are crucial for comparing theoretical results with experimental spectra and for assigning absolute configurations of chiral molecules. researchgate.netresearchgate.net For instance, DFT calculations have been compared with experimental IR and VCD spectra of tartrate derivatives to understand conformers and assign absolute configurations. researchgate.netresearchgate.netuni-muenchen.de The VCD spectra of this compound in solution have been investigated and compared with theoretical calculations. uni-muenchen.de

Theoretical Insights into Reaction Mechanisms and Molecular Interactions

Theoretical calculations provide insights into the reaction mechanisms and molecular interactions involving tartrate. mdpi.comosti.govresearchgate.netnii.ac.jp Molecular dynamics (MD) simulations and molecular mechanics (MM) calculations have been used to study the interactions of tartrate-based films with surfaces and ions, such as chloride ions, to understand their inhibitory properties against corrosion. mdpi.com These studies can reveal details about the adsorption of tartrate molecules, the interaction energies, and the role of water molecules in hydrated environments. mdpi.com Theoretical studies have also explored the complexation processes involving tartrate and metal ions. atamanchemicals.comresearchgate.netosti.gov Furthermore, computational studies can investigate the influence of tartrate on crystal growth by simulating its sorption behavior on crystal surfaces. researchgate.net

Elucidation of Hydrogen Bonding Networks and Stability

Theoretical calculations, such as those using Density Functional Theory (DFT), can be employed to study the molecular structure and interactions, including hydrogen bonding, within tartrate compounds. researchgate.netresearchgate.net These studies can help confirm the formation of intramolecular hydrogen bonding and analyze the stability of the molecule. researchgate.net The conformational component of internal energy for tartrate anions within crystal structures has been evaluated using computational methods, indicating differences in stability between conformers in different polymorphs. acs.org

Computational studies also investigate the role of hydrogen bonding in the stability of various chemical systems, providing a broader context for understanding its importance in this compound structures. nih.govcore.ac.uk

Determination of Reaction Free Energy Profiles for Catalytic Pathways

Computational chemistry plays a crucial role in understanding reaction mechanisms and determining reaction free energy profiles for catalytic pathways involving tartrates. While direct computational studies specifically detailing the reaction free energy profiles for catalytic pathways of this compound itself were not extensively found, the principles and applications of such computational methods in catalysis involving related tartrate species or similar organic molecules are well-established.

Catalysts provide alternative reaction routes with lower activation energies, thereby increasing reaction rates. rsc.orgpurdue.edu Computational analysis can support proposed reaction mechanisms and determine activation energies. acs.org For example, in the cobalt(II)-catalyzed oxidation of potassium sodium tartrate by hydrogen peroxide, the cobalt catalyst provides an alternative route with a lower activation energy. rsc.orgpurdue.edu This homogeneous catalysis involves the formation of a green activated complex where cobalt(III) bonds to the tartrate ion, facilitating the oxidation. rsc.orgpurdue.edu The catalyst is regenerated as cobalt(III) is reduced back to cobalt(II). rsc.orgpurdue.edu

Computational studies, often employing methods like DFT or QM/MM (Quantum Mechanics/Molecular Mechanics), are used to calculate energy profiles along reaction coordinates to understand the step-by-step process of a catalytic reaction. biorxiv.org These calculations can identify intermediates and transition states, providing insights into the energy barriers of different steps. biorxiv.org For instance, computational analysis has been used to study the degradation of other organic molecules by hydrogen peroxide, supporting proposed mechanisms and calculating activation energies that align with experimental data. acs.org

Determining reaction free energy profiles computationally involves calculating the energy of reactants, intermediates, transition states, and products along a reaction pathway. This allows for the identification of the rate-limiting step and a deeper understanding of how a catalyst influences the reaction kinetics. researchgate.net While specific free energy profiles for this compound's direct catalytic reactions require dedicated computational studies, the methodologies used for similar organic transformations and catalytic processes are applicable. biorxiv.orgresearchgate.net

The study of catalytic pathways often involves understanding how the catalyst interacts with the substrate, the formation of intermediate species, and the energy changes throughout the reaction. purdue.eduresearchgate.net Computational modeling provides a powerful tool to explore these aspects at a molecular level, complementing experimental observations. researchgate.net

Coordination Chemistry and Metal Ligand Interactions of L Tartrate

Fundamental Principles of L-Tartrate Metal Complexation

The complexation of L-tartrate with metal ions is influenced by factors such as pH, metal ion identity, and the presence of other ligands. L-tartaric acid can exist in different ionic forms depending on the pH, ranging from the neutral molecule to the fully deprotonated tartrate dianion (L-tart). The tartrate dianion (C₄H₄O₆²⁻) is particularly adept at coordinating metal centers due to the presence of two carboxylate groups and two hydroxyl groups, offering a variety of potential donor atoms.

Studies on the complex formation of L-tartaric acid with d-electron metal ions like copper(II), cobalt(II), and nickel(II) have been conducted using techniques such as potentiometry and spectroscopy. These studies have provided insights into the types of complexes formed and their stability in aqueous solutions. For instance, with copper(II) ions, both monomeric and dimeric complex forms have been observed. mdpi.com The degree of deprotonation of L-tartaric acid, which is influenced by pH, plays a significant role in the types of complexes formed, especially at low pH values where protonated forms may be observed with some metal ions. mdpi.com

L-tartaric acid's ability to coordinate, chelate, or bridge metal centers, coupled with its pH-dependent ionization states, makes it a flexible ligand in coordination chemistry. rsc.org It also contains functional groups capable of participating in non-covalent interactions that can stabilize the resulting structures. rsc.org

Characterization of Coordination Geometries and Binding Modes

L-tartrate exhibits a wide array of ligation or binding possibilities to metal centers, contributing to the structural diversity of its metal complexes. iucr.org The coordination geometry around the metal center and the specific binding mode of the L-tartrate ligand are crucial in determining the properties of the resulting complex.

In many structures, the L-tartrate ligand bridges transition metal centers, leading to the formation of extended polymeric structures or discrete dinuclear complexes. rsc.org The tartrate ligand can display various coordination modes, including bis(bidentate) and hexadentate modes, involving both carboxylate and hydroxyl oxygen atoms. mdpi.com For example, in some lanthanide-based metal-organic frameworks, tartrate ligands have been shown to bridge metal atoms through a five-member chelating ring and monodentate carboxylate oxygen atoms, exhibiting a tridentate coordination mode. mdpi.com Other observed modes include bis(bidentate) and hexadentate coordination, involving multiple oxygen atoms from the carboxylate and hydroxyl groups to bridge several metal centers. mdpi.com

The coordination sphere around metal ions in L-tartrate complexes can vary. For instance, in a homochiral dinuclear L-tartrate-chromium(III) complex anion, the chromium(III) ions are bridged by two tartrate anions and chelated by bipyridine molecules, with an octahedral coordination sphere around chromium(III). rsc.org Barium L-tartrate shows a ninefold coordination for the barium ion, where the tartrate groups link through Ba...O contacts to form a three-dimensional network. iucr.org Six of the oxygen atoms involved in the coordination form five- and six-membered chelate rings. iucr.org In a hydrated zinc(II) tartrate complex, the zinc(II) atom adopts an octahedral geometry, chelated by tartrate ligands through hydroxyl and carboxylate groups, and also coordinated by a non-chelating carboxylate oxygen atom and a water molecule. researchgate.net The tartrate ligands in this complex adopt μ₄- and μ₂-coordination modes. researchgate.net

The specific arrangement of the tartrate ligand can lead to different structural features, such as helical chains in some coordination polymers. researchgate.net The conformation of the tartrate anion and the cation environment are important factors influencing the crystalline structure and properties of tartrate salts. iucr.org

Investigation of Complexation Equilibria and Formation Constants

Understanding the complexation equilibria and determining the formation constants are essential for characterizing the stability of metal-L-tartrate complexes in solution. Potentiometric titrations are a common method used to determine the acidity and stability constants of these complexes. scirp.org

The stability constants of tartrate complexes with various metal ions, including thallium(I), lanthanum, and several divalent metal ions, have been determined using potentiometric measurements. sioc-journal.cn These studies often require careful control of ionic strength and pH, and the use of appropriate background electrolytes to minimize unwanted interactions. sioc-journal.cn

For lanthanide ions like europium and terbium, solvent extraction and radiotracer techniques have been employed to study metal-tartrate ion association in water. cdnsciencepub.com These investigations have identified the formation of 1:1 and 1:2 metal:ligand complex species and estimated their stability constants. cdnsciencepub.com

The stability of binary copper(II) complexes with ligands like tartrate is influenced by the basicity of the carboxylate and hydroxyl groups. scirp.org In ternary systems involving copper(II), a heteroaromatic N base, and an O donor ligand like tartrate, increased stability has been observed for mixed ligand complexes. scirp.org

Below is a table summarizing some reported stability constants for metal-tartrate complexes:

| Metal Ion | Ligand | Species Formed | log β (Overall Stability Constant) | Conditions | Source |

| Cu(II) | L-Tartrate | Monomeric, Dimeric | - | Aqueous solution, Potentiometry | mdpi.com |

| Ni(II) | L-Tartrate | Monomeric, Hydroxy | - | Aqueous solution, Potentiometry | mdpi.com |

| Co(II) | L-Tartrate | Monomeric | - | Aqueous solution, Potentiometry | mdpi.com |

| Eu(III) | L-Tartrate | 1:1, 1:2 | Estimated | Aqueous solution, Solvent extraction | cdnsciencepub.com |

| Tb(III) | L-Tartrate | 1:1, 1:2 | Estimated | Aqueous solution, Solvent extraction | cdnsciencepub.com |

| Cu(II) | L-Tartrate | 1:1 | Determined | Aqueous solution (I=0.1 M, NaNO₃, 25°C) | scirp.org |

| Various | Tartrate | - | Determined | Potentiometric measurements | sioc-journal.cn |

Intercalation and Heterogenization of L-Tartrate in Materials Science

The ability of L-tartrate to form complexes with metal ions can be exploited in materials science, particularly in the development of hybrid materials through intercalation and heterogenization. Layered Double Hydroxides (LDHs), with their positively charged layers and exchangeable interlayer anions, serve as suitable host materials for intercalating organic anions like L-tartrate. sci-hub.se, rsc.org

Incorporation into Layered Double Hydroxides (LDHs) as Chiral Scaffolds

L-tartrate anions can be intercalated into the interlayer space of LDHs, such as Mg/Al LDHs, to create chiral hybrid materials. researchgate.net This intercalation process allows for the immobilization of the chiral ligand within a solid matrix. LDHs are attractive for this purpose due to their ease of synthesis, unique structure, and ability to host various organic and biomolecules in their interlayer space. sci-hub.se, bohrium.com

The intercalation of L-tartrate into LDHs can be achieved through methods like ion exchange. researchgate.net The resulting materials can serve as chiral scaffolds, providing a controlled environment for subsequent reactions or metal coordination. The arrangement of the intercalated tartrate anions within the LDH interlayer space can be influenced by factors such as the solvent used during the intercalation reaction. researchgate.net

Influence of Ligand Orientation on Metal Center Coordination and Catalysis

The orientation of the intercalated L-tartrate ligand within the LDH interlayer space can significantly impact its coordination to metal centers and, consequently, the catalytic activity and selectivity when the material is used as a heterogeneous catalyst.

Studies have shown that controlling the arrangement of tartrate anions in the interlayer region, for example, in a perpendicular-standing or flat-lying orientation, affects the coordination modes available to metal centers subsequently introduced into the material. researchgate.net For instance, when L-tartrate anions were intercalated into Mg/Al LDHs and then coordinated to Ti(IV) centers, the orientation of the tartrates influenced the observed Ti-tartrate coordination modes. researchgate.net Perpendicular-standing interlayer tartrates were found to exhibit multiple coordination modes, while flat-lying tartrates showed a more limited binding mode. researchgate.net

This control over ligand orientation and subsequent metal coordination within the LDH structure is a strategy for heterogenizing asymmetric metal-complex catalysts. researchgate.net The specific coordination environment created by the oriented chiral ligand can influence the catalytic performance, including both activity and enantioselectivity, in reactions such as asymmetric sulfoxidation. researchgate.net

Asymmetric Catalysis Mediated by Metal-L-Tartrate Complexes

Metal complexes incorporating chiral ligands like L-tartrate are widely used as catalysts in asymmetric synthesis, enabling the production of enantiomerically pure compounds. nih.gov, sigmaaldrich.com The chirality of the L-tartrate ligand is transferred to the metal center's coordination environment, creating a chiral catalyst that can selectively favor the formation of one enantiomer over the other in a chemical reaction.

One of the earliest and most successful examples of asymmetric catalysis utilizing a tartrate ligand is the Sharpless asymmetric epoxidation, which employs a titanium-tartrate complex as the catalyst. nih.gov, pnas.org This method has been applied for the synthesis of chiral epoxides, which are important building blocks in organic synthesis. nih.gov The titanium tartrate catalyst has been used to generate key chiral starting materials and in diastereoselective elaborations. pnas.org

Metal-L-tartrate complexes can mediate various types of asymmetric transformations. The design of chiral ligands and metal complexes has been a significant area of research, leading to the development of highly effective asymmetric catalytic systems. sigmaaldrich.com The stereochemistry of the metal complex, influenced by the chiral ligand, plays a crucial role in achieving high enantioselectivity. acs.org

The use of L-tartrate as a chiral ligand in coordination with transition metals has been demonstrated to form effective catalysts for asymmetric reactions, showing improvements in reaction yields and selectivity compared to non-chiral counterparts. Pre-immobilization of chiral ligands like L-tartrate onto solid supports such as LDHs is a strategy for heterogenizing these asymmetric catalysts, potentially offering advantages in terms of catalyst recovery and reuse. researchgate.net

Enantioselective Transformations (e.g., Epoxidation, Sulfoxidation, Hydrogenation, Aldol (B89426), Michael Additions)

L-tartrate and its derivatives are widely employed as chiral ligands in asymmetric catalysis to promote enantioselective transformations. These reactions are crucial for synthesizing enantiomerically pure compounds, particularly in the pharmaceutical and agrochemical industries.

Epoxidation: The Sharpless asymmetric epoxidation is a prominent example where titanium(IV) complexes with chiral tartaric acid esters, such as diethyl tartrate (DET), catalyze the enantioselective epoxidation of allylic alcohols using tert-butyl hydroperoxide (TBHP) as the oxidant. nih.govwhiterose.ac.uk This system demonstrates high asymmetric induction and consistent enantiofacial selectivity depending on the tartrate ester enantiomer used. whiterose.ac.uk While the exact structure of the active catalyst species has been debated, binuclear titanium-tartrate complexes have been proposed. whiterose.ac.uk Metal-organic frameworks (MOFs) incorporating L-tartrate as a chiral ligand have also been synthesized and explored for applications including enantioselective catalysis. oup.com

Sulfoxidation: Chiral titanium-tartrate catalysts have been investigated for the asymmetric sulfoxidation of prochiral sulfides to chiral sulfoxides. whiterose.ac.ukresearchgate.netresearchgate.net Studies have shown that immobilizing Ti-tartrate complexes on supports like layered double hydroxides (LDHs) can lead to effective heterogeneous catalysts for asymmetric sulfoxidation, yielding high enantioselectivity. researchgate.netrsc.org The arrangement of tartrate ligands within the support structure can influence the coordination to the metal center and subsequently impact catalytic activity and enantioselectivity. researchgate.net

Hydrogenation: Chiral ligands derived from L-tartrate have been utilized in asymmetric hydrogenation reactions. Metal complexes formed with these ligands can act as effective catalysts for the enantioselective reduction of various substrates, including ketones and olefins.

Aldol and Michael Additions: L-tartrate derivatives have also found application as chiral ligands or auxiliaries in asymmetric carbon-carbon bond formation reactions such as Aldol and Michael additions. rsc.orgiranchembook.ir These reactions are fundamental in organic synthesis for constructing complex molecules with defined stereochemistry. For instance, L-leucine-modified layered double hydroxides have shown catalytic activity and stereoselectivity in aldol dimerization. rsc.org

Chiral Induction Mechanisms and Synergistic Effects of Chiral Centers

The chiral induction in reactions catalyzed by metal complexes of L-tartrate arises from the inherent chirality of the tartrate ligand. When L-tartrate coordinates to a metal center, it creates a chiral environment around the metal. This chiral environment influences the approach and orientation of prochiral substrates, leading to the preferential formation of one enantiomer over the other. acs.orgrsc.org

The mechanism of chiral induction often involves the formation of specific diastereomeric transition states between the chiral metal-tartrate complex and the substrate. The energy difference between these transition states dictates the enantioselectivity of the reaction. The rigid structure of certain chiral backbones in ligands, potentially influenced by tartrate coordination, can enforce chiral induction at the metal center.

Synergistic effects between multiple chiral centers within a catalytic system can further enhance enantioselectivity. This can involve the interplay between the chiral centers of the tartrate ligand, the metal center (if it becomes a stereogenic center upon coordination), and potentially other chiral components of the catalyst or reaction environment. acs.orgnih.gov For example, in some catalytic systems, the combination of a chiral ligand and a specific metal can lead to a synergistic effect that significantly improves enantiomeric excess compared to using the chiral ligand or metal alone. Spatial confinement within chiral frameworks, such as MOFs, can also work synergistically with chiral amplification to enhance enantioselectivity by controlling substrate orientation. acs.org Research also suggests that synergistic effects between chiral selectors and external stimuli can play a role in enantioselective processes. researchgate.net

Chiral Recognition, Enantioseparation, and Supramolecular Chirality

Mechanisms of Chiral Recognition in Tartrate Systems

Chiral recognition in systems involving tartrate, including Sodium L-tartrate, relies on the formation of transient diastereomeric complexes between the chiral tartrate species and the enantiomers being recognized or separated. These complexes exhibit different stabilities and physical properties, which form the basis for separation. Multiple interaction mechanisms contribute to this recognition process. mdpi.com

Ion-Pair Formation Principles in Enantioselective Separations

Ion-pair formation is a key principle in enantioselective separations utilizing tartrate derivatives. In techniques like high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE), charged chiral selectors, such as complexes formed by tartrate esters and boric acid, interact electrostatically with charged analytes. researchgate.netnih.govnih.gov The differences in the stability or strength of the ion pairs formed with each enantiomer lead to differential migration or retention times, enabling separation. For instance, a di-n-butyl L-tartrate-boric acid complex has been shown to act as a chiral ion-pair selector in nonaqueous capillary electrophoresis for the enantioseparation of basic analytes. nih.gov Mass spectrometry studies have confirmed the formation of negatively charged tartrate-boric acid complexes that act as the real chiral selectors in these ion-pair enantioseparations. nih.gov The nonaqueous environment can be more favorable for ion-pair formation, enhancing chiral recognition. researchgate.netnih.gov

Proton-Assisted Enantioselective Binding Phenomena

Proton-assisted binding can play a crucial role in the enantioselective recognition mediated by tartrate complexes. Studies on antimony(III)-D, L-tartrate complexes have revealed remarkable proton-assisted enantioselective molecular recognition phenomena with amino acids. amanote.comacs.orgnih.gov It has been inferred that the chiral selector requires association with a proton to become enantioselective; the dianionic selector itself may not exhibit enantiomeric discrimination capacity. amanote.comacs.orgnih.gov This highlights the importance of the protonation state of the tartrate species in facilitating chiral recognition through specific binding interactions. This observation has been consistent in both solution-phase and gas-phase experiments. amanote.comacs.org

Influence of Analyte Molecular Structure on Chiral Resolution

The molecular structure of the analyte significantly influences chiral resolution in tartrate-based separation systems. The nature and arrangement of functional groups on the analyte determine the types and strengths of interactions (e.g., hydrogen bonding, π-π interactions, steric effects, ionic interactions) that can occur with the chiral tartrate selector. mdpi.comresearchgate.netsigmaaldrich.com These interactions contribute to the differential binding or complex formation with the enantiomers. For example, in the enantioseparation of amino alcohols using a di-n-amyl L-tartrate-boric acid complex, the effect of the molecular structure of the amino alcohols on enantioseparation was discussed in terms of molecular interactions, with ion-pair interactions being considered a key factor for superior chiral recognition capability. researchgate.net The presence of a primary amino group, for instance, can be fundamental for inclusion-complexation with certain chiral selectors like modified crown ethers, and nonpolar substituents on the asymmetric center can also have a strong influence. bio-rad.com

Supramolecular Self-Assembly Driven by L-Tartrate Chirality

L-tartrate, including as part of this compound, can act as a chiral source to direct the self-assembly of molecules into complex supramolecular architectures with defined chirality. This process involves the translation of molecular chirality into supramolecular handedness through noncovalent interactions. uni-muenchen.deresearchgate.netresearchgate.net

Formation of Helical Architectures and Chiral Amplification